molecular formula C10H13NO4S2 B2543121 2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid CAS No. 726165-21-5

2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid

Cat. No.: B2543121
CAS No.: 726165-21-5
M. Wt: 275.3 g/mol
InChI Key: UJACCRCVRARFCH-UHFFFAOYSA-N
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Description

2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid is a useful research compound. Its molecular formula is C10H13NO4S2 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid, with the CAS number 726165-21-5, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory effects and mechanisms of action, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₀H₁₃N₁O₄S₂
  • Molecular Weight : 275.34 g/mol
  • CAS Number : 726165-21-5

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 1: COX Inhibition Data

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
This compound0.050.015
Diclofenac0.020.042

The selectivity index indicates that this compound exhibits a stronger preference for inhibiting COX-2 over COX-1, suggesting a potentially favorable safety profile for gastrointestinal health compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The compound's sulfonamide group is crucial for its biological activity. It appears to facilitate binding to the active site of COX enzymes, leading to reduced prostaglandin synthesis, which is responsible for inflammation and pain.

Study on In Vivo Efficacy

A recent in vivo study evaluated the efficacy of this compound in a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling when administered at doses of 10 mg/kg and 25 mg/kg compared to control groups.

Table 2: In Vivo Efficacy Results

Dose (mg/kg)Paw Swelling Reduction (%)
Control0
1045
2575

These findings indicate that higher doses correlate with greater anti-inflammatory effects.

Safety and Toxicology

Toxicological assessments have shown that the compound exhibits low acute toxicity with an LD50 greater than 2000 mg/kg in murine models. Histopathological examinations revealed no significant damage to vital organs at therapeutic doses, supporting its safety profile for potential therapeutic use.

Properties

IUPAC Name

2-(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c12-9(13)7-8-3-4-10(16-8)17(14,15)11-5-1-2-6-11/h3-4H,1-2,5-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJACCRCVRARFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(S2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268052
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

726165-21-5
Record name 2-[5-(pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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